molecular formula C9H11N B131946 (S)-(+)-1-Aminoindan CAS No. 61341-86-4

(S)-(+)-1-Aminoindan

Cat. No.: B131946
CAS No.: 61341-86-4
M. Wt: 133.19 g/mol
InChI Key: XJEVHMGJSYVQBQ-VIFPVBQESA-N
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Description

(S)-(+)-1-Aminoindan is a chiral compound with the molecular formula C9H11N. It is an enantiomer of 1-aminoindan, characterized by its specific three-dimensional arrangement, which imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its potential therapeutic applications and role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-1-Aminoindan can be synthesized through several methods. One common approach involves the reduction of 1-indanone using chiral catalysts to achieve enantioselective hydrogenation. Another method includes the resolution of racemic 1-aminoindan using chiral acids or bases to separate the enantiomers.

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation of 1-indanone in the presence of chiral ligands. This method ensures high enantioselectivity and yield, making it suitable for large-scale production. Additionally, enzymatic resolution techniques using specific enzymes that preferentially react with one enantiomer can be employed to obtain this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-Aminoindan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted indan derivatives.

Scientific Research Applications

(S)-(+)-1-Aminoindan has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: this compound is utilized in the production of fine chemicals and pharmaceuticals, owing to its chiral properties.

Mechanism of Action

The mechanism by which (S)-(+)-1-Aminoindan exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with monoamine oxidase enzymes, inhibiting their activity and thereby affecting neurotransmitter levels in the brain. This interaction is crucial for its potential therapeutic effects in treating neurological disorders. The compound’s chiral nature allows it to fit into enzyme active sites in a specific manner, influencing its biological activity.

Comparison with Similar Compounds

    1-Indanone: A precursor in the synthesis of (S)-(+)-1-Aminoindan.

    1-Aminoindan: The racemic mixture from which this compound can be resolved.

    2-Aminoindan: A structural isomer with different chemical and biological properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its racemic mixture and other isomers. Its enantioselective interactions with biological targets make it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVHMGJSYVQBQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61341-86-4
Record name 1-Aminoindane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061341864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-1-Aminoindan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOINDANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CM3PDV4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A continuously operated high-pressure reactor was packed with 250 cm3 of catalyst A and, at 130° C. and 100 bar, charged hourly from the base with 32 g of a methanolic α-indanone solution (80% by weight indanone), 55 ml of liquid ammonia and 15 1 (Stp) of hydrogen. Excess ammonia and methanol were then distilled off. The collected discharges from the reaction were analyzed by gas chromatography: 1-aminoindane was obtained in a yield of 91.8%.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst A
Quantity
250 mL
Type
catalyst
Reaction Step Two
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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